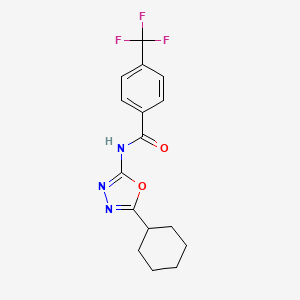

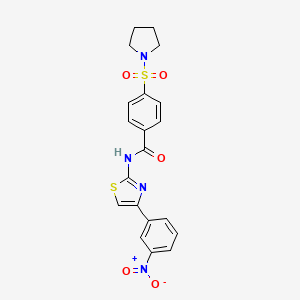

![molecular formula C21H21N3O5 B2933036 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide CAS No. 2034411-01-1](/img/structure/B2933036.png)

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide” is a compound that incorporates a benzo[d][1,3]dioxole subunit . It has a molecular weight of 354.366 .

Synthesis Analysis

The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported in the literature . The synthesis process involves various spectroscopic techniques, including multinuclear NMR, IR, and mass spectrometry . The synthesis of similar compounds has been achieved via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using single crystal X-ray crystallography . The structure of these compounds includes a benzo[d][1,3]dioxole subunit .Chemical Reactions Analysis

While specific chemical reactions involving “N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide” are not available, similar compounds have been synthesized via a Pd-catalyzed C-N cross-coupling .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques, including elemental analysis, multinuclear NMR, IR, and mass spectrometry . The thermal decomposition behavior of these compounds has also been studied .Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

This compound has been synthesized and evaluated for its potential as an antibacterial agent. The synthesis involved a Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the desired 1,2,3-triazole ring. Testing against four bacterial strains, including one Gram-positive and three Gram-negative species, showed that these compounds were generally effective towards Gram-negative species .

Anticancer Potential

Research has indicated that derivatives of this compound have shown selective cytotoxicity against lung cancer cell lines. This suggests that it could be developed as a potential anticancer agent, particularly targeting lung cancer .

Crystallography and Structural Analysis

The crystal structure of related compounds has been determined, which aids in understanding the molecular configuration and potential interaction sites for biological activity. Such structural analyses are crucial for designing drugs with specific target interactions .

Rheumatic and Arthritis Treatment

Compounds with a similar structure have been used in the treatment of rheumatic diseases, rheumatoid arthritis, and osteoarthritis. This indicates that the compound may have applications in developing treatments for these conditions .

Selective Toxicity in Cancer Treatment

Some derivatives have been found to exhibit good selectivity between cancer cells and normal cells, which is a desirable property in anticancer drugs. This means they can potentially be used to target cancer cells while minimizing damage to healthy cells .

Antitumor Activities

A series of novel compounds related to this molecule have been synthesized and evaluated for their antitumor activities against various cancer cell lines, including HeLa, A549, and MCF-7. This suggests that the compound could be further developed as an antitumor agent .

Wirkmechanismus

Target of Action

It is known that indole-based compounds often target microtubules and their component protein, tubulin . These targets are crucial for cell division and growth, making them a common target for anticancer agents .

Mode of Action

They can either suppress tubulin polymerization or stabilize the microtubule structure . This modulation can cause mitotic blockade and induce cell apoptosis, which is a programmed cell death .

Biochemical Pathways

Indole-based compounds are known to impact the pathways related to cell division and growth . By targeting tubulin and microtubules, these compounds can disrupt the normal cell cycle, particularly the mitotic phase, leading to cell death .

Result of Action

Similar indole-based compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells . This can lead to a reduction in tumor growth and potentially contribute to the treatment of cancer .

Action Environment

These compounds often target microtubules and tubulin, disrupting cell division and inducing apoptosis, particularly in cancer cells

Zukünftige Richtungen

The future directions for research on similar compounds include further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . The wide spectrum of attractive utilization of these compounds has stimulated widespread research efforts .

Eigenschaften

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5/c1-24-7-6-14-9-15(3-4-16(14)24)17(25)11-23-21(27)20(26)22-10-13-2-5-18-19(8-13)29-12-28-18/h2-9,17,25H,10-12H2,1H3,(H,22,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QROMVQAWQBYXSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

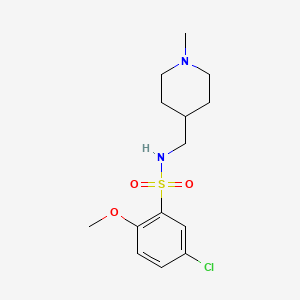

![4-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2932953.png)

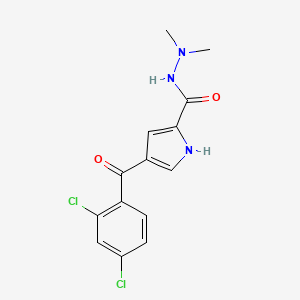

![Methyl 5-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2932957.png)

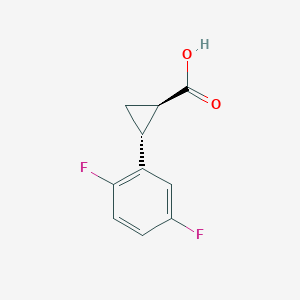

![7-(3-bromophenyl)-2-(ethylthio)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2932960.png)

![1-Hydroxy-3-{5-[(methylsulfonyl)amino]-3-phenylpyrazolyl}thiolan-1-one](/img/structure/B2932964.png)

![2-[2-(2,3-dichlorophenyl)-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B2932965.png)

![[6-(2-Methoxyethoxy)pyridin-3-yl]methanamine](/img/structure/B2932969.png)

![4-[(Ethylamino)methyl]phenol](/img/structure/B2932976.png)